

# Protocols for Assessing the Long-Term Safety of Ph94b (Fasedienol)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Ph94b    |           |
| Cat. No.:            | B1588420 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the methodologies for assessing the long-term safety of **Ph94b** (fasedienol), an investigational pherine nasal spray for the acute treatment of anxiety in adults with social anxiety disorder (SAD). The information is compiled from publicly available clinical trial data and general guidelines for preclinical and clinical safety assessments of intranasal drug products.

# Introduction to Ph94b and its Novel Mechanism of Action

**Ph94b** is a first-in-class, rapid-onset investigational pherine nasal spray. Its proposed mechanism of action is fundamentally different from all currently approved anti-anxiety medications. Administered intranasally in low microgram doses, fasedienol is designed to activate peripheral nasal chemosensory neurons that, in turn, trigger neural circuits in the limbic amygdala to suppress fear and anxiety. A key aspect of its safety profile is that it is pharmacologically active without requiring systemic distribution or direct activity on neurons in the brain, which minimizes systemic exposure and potential side effects. Preclinical studies in laboratory rats have shown that a single intranasal dose of radiolabeled **Ph94b** was largely confined to the nasal passages, with minimal or undetectable levels in other tissues, including the central nervous system.

## **Preclinical Long-Term Safety Assessment Protocol**

## Methodological & Application





While specific, detailed long-term toxicology study protocols for **Ph94b** are not publicly available, the following protocol is based on general principles and regulatory guidelines for nonclinical safety evaluation of intranasal drug products for chronic indications.

Objective: To evaluate the potential local and systemic toxicity of **Ph94b** following repeated intranasal administration in a relevant animal model for a duration that supports long-term clinical use.

Experimental Protocol: Repeated-Dose Intranasal Toxicity Study in Rodents (e.g., Sprague-Dawley Rats)

- Test System:
  - Species: Sprague-Dawley rats (or another appropriate rodent species).
  - Sex: Equal numbers of males and females.
  - Age: Young adults at the start of the study.
- Study Design:
  - Groups:
    - Control Group: Vehicle (e.g., saline) administered intranasally.
    - Low-Dose Group: **Ph94b** at a dose expected to provide a safety margin over the clinical exposure.
    - Mid-Dose Group: Ph94b at an intermediate dose.
    - High-Dose Group: Ph94b at a high dose, intended to identify potential target organs of toxicity (Maximum Tolerated Dose).
  - Route of Administration: Intranasal instillation.
  - Duration: Up to 6 months to support chronic use indications.[1]
  - Frequency of Dosing: Daily or multiple times per day, mimicking the intended clinical use.



#### Parameters Monitored:

- Clinical Observations: Daily checks for any signs of illness, changes in behavior, or local irritation in the nasal area.
- Body Weight: Measured weekly.
- Food Consumption: Measured weekly.
- Ophthalmology: Examination at baseline and at the end of the study.
- Clinical Pathology: Blood samples collected at interim points and at termination for hematology and clinical chemistry analysis. Urine samples collected for urinalysis.
- Toxicokinetics: Blood samples collected at specified time points to determine the systemic exposure to Ph94b.

#### Terminal Procedures:

- Gross Necropsy: Full necropsy of all animals at the end of the study.
- Organ Weights: Key organs weighed.
- Histopathology: A comprehensive list of tissues, with a particular focus on the nasal passages and respiratory tract, will be collected, preserved, and examined microscopically.

# **Clinical Long-Term Safety Assessment Protocol**

The long-term safety of **Ph94b** in humans has been primarily assessed in a Phase 3, open-label study (NCT05030350). The following protocol is based on the design of this study.[2]

Objective: To evaluate the safety and tolerability of repeated, as-needed intranasal administration of **Ph94b** over a period of up to 12 months in adults with Social Anxiety Disorder (SAD).[2]

Experimental Protocol: Phase 3 Open-Label Long-Term Safety Study (Based on NCT05030350)



- Study Population: Adult male and female patients (18-65 years) with a current diagnosis of SAD.[2]
- Study Design:
  - This is an open-label study where all participants receive Ph94b.[2]
  - Duration: Up to 12 months.[2]
  - Dosage: 3.2 μg of Ph94b administered as a nasal spray (1.6 μg in each nostril), asneeded, up to four times a day, when encountering anxiety-provoking situations.
- Safety Monitoring:
  - Monthly Visits: Participants are assessed at baseline and then at monthly visits until the end of treatment.[2]
  - Adverse Event (AE) Monitoring: All adverse events are recorded at each visit, with details on severity, duration, and relationship to the study drug.
  - Clinical Laboratory Tests: Blood and urine samples are collected for standard hematology,
    blood chemistry, and urinalysis at specified intervals (e.g., monthly or quarterly).
  - 12-Lead Electrocardiogram (ECG): ECGs are performed at baseline and periodically throughout the study to monitor for any cardiac effects.
  - Physical Examinations: A complete physical examination is conducted at baseline and at the end of the study, with focused examinations at interim visits.
  - Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are measured at each visit.[2]
  - Nasal Examination: Given the intranasal route of administration, regular examination of the nasal mucosa for any signs of irritation, inflammation, or other abnormalities is crucial.

## **Data Presentation**



Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Phase 3 Open-Label Long-Term Safety Study of **Ph94b** 

| Adverse Event Category           | Percentage of Patients Reporting TEAEs       |  |
|----------------------------------|----------------------------------------------|--|
| Any TEAE                         | 56.8%                                        |  |
| Mild or Moderate TEAEs           | 54.9%                                        |  |
| Severe TEAEs                     | 1.9%                                         |  |
| TEAEs Leading to Discontinuation | 2.9%                                         |  |
| Most Common TEAEs (>5%)          |                                              |  |
| Headache                         | 17.0%                                        |  |
| COVID-19                         | 11.4% (not considered related to fasedienol) |  |

Data from the Phase 3 open-label safety study of fasedienol. Note that severe TEAEs were not considered related to fasedienol.

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for Preclinical and Clinical Long-Term Safety Assessment of Ph94b.





Click to download full resolution via product page

Caption: Proposed Mechanism of Action and its Relation to the Safety Profile of **Ph94b**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. fda.gov [fda.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Protocols for Assessing the Long-Term Safety of Ph94b (Fasedienol)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588420#protocols-for-assessing-long-term-safety-of-ph94b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com